

# Comprehensive Application Notes and Protocols: Trimethoxymethane in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Trimethoxymethane

CAS No.: 149-73-5

Cat. No.: S1491746

[Get Quote](#)

## Chemical Profile and Introduction

**Trimethoxymethane** (TMOF), also known as **trimethyl orthoformate**, is a versatile chemical reagent with the molecular formula  $C_4H_{10}O_3$  and a molecular weight of 106.12 g/mol. As the **simplest orthoester**, this colorless liquid serves as a **fundamental building block** in organic synthesis, particularly valuable in pharmaceutical intermediate development. TMOF is characterized by its stability to both nucleophilic and basic reagents and its ability to function as a **protecting group** for various functional groups including carboxylic acids, hydroxyl groups, esters, and  $\alpha$ -keto acids. Its physical properties include miscibility with ether, alcohol, and benzene, and a relatively low boiling point of approximately 81°C, which facilitates easy removal after reaction completion, thereby simplifying purification processes. [1] [2]

The significance of TMOF in pharmaceutical synthesis stems from its **multifunctional reactivity** and its role as a source of both formyl and methoxy groups. The global market for TMOF reflects its importance, with an estimated value of approximately \$150 million in 2025 and a projected growth to \$260 million by 2033, representing a compound annual growth rate (CAGR) of 6%. This growth is largely driven by **increasing demand** from the pharmaceutical sector, where TMOF serves as a crucial intermediate in the synthesis of various drugs, including those from the floxacillin family of antibacterial agents and various antiviral

medications. The "Above 99% TMOF" purity segment commands the largest market share, reflecting the pharmaceutical industry's stringent requirements for high-quality chemical intermediates. [3] [1]

## Synthetic Applications in Pharmaceutical Intermediates

### Key Pharmaceutical Reactions

**Trimethoxymethane** serves as a **versatile reagent** in multiple synthetic transformations critical to pharmaceutical development. Its applications span from introducing protective groups to participating in complex carbon-carbon bond formation processes. The following table summarizes the primary synthetic applications of TMOF in pharmaceutical intermediate synthesis: [4] [1]

Table 1: Key Synthetic Applications of **Trimethoxymethane** in Pharmaceutical Intermediate Synthesis

Application Type	Reaction Role	Key Pharmaceuticals/Intermediates	Advantages
Radical Methylation	Methyl radical source	(Hetero)aryl chlorides, acyl chlorides	Mild conditions, broad functional group compatibility
Enantioselective Synthesis	Methyl source in C-C bond formation	Lacosamide, enantiomerically pure 2-azido-3,3-dimethoxypropanamides	High enantioselectivity, efficient access to chiral intermediates
Protecting Group Chemistry	Acetal formation	Aldehyde protection in multi-step syntheses	Stable to nucleophiles and bases, easily deprotected with acid
Formylation Reactions	Formyl group source	Amines to formamides, heterocyclic systems	Efficient formylation under mild conditions
Light-Driven Cross-Coupling	Methyl radical source for C(sp <sup>3</sup> )-	Complex molecular frameworks	Utilizes photoredox catalysis, enables

Application Type	Reaction Role	Key Pharmaceuticals/Intermediates	Advantages
	H functionalization		challenging bond formations

## Reaction Mechanisms and Pathways

The synthetic utility of TMOF stems from its ability to participate in **diverse reaction mechanisms** through cleavage of its C-O bonds or generation of radical species. In nickel/photoredox dual catalytic systems, TMOF serves as a **methyl radical source** through a  $\beta$ -scission pathway after initial hydrogen atom transfer. This mechanism enables the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild conditions, representing a significant advancement over traditional methylation methods that often require harsh reagents or elevated temperatures. The radical mechanism proceeds through chlorine-mediated hydrogen atom transfer, generating a tertiary radical that undergoes  $\beta$ -scission to release methyl radicals, which subsequently participate in the nickel-catalyzed cross-coupling cycle. [4]

In enantioselective synthesis, TMOF participates in **C-C bond formation** through a different pathway. In the synthesis of lacosamide and derivatives, TMOF reacts with N-azidoacetyl-1,3-thiazolidine-2-thione under nickel catalysis in the presence of TESOTf and 2,6-lutidine to yield enantiomerically pure 2-azido-3,3-dimethoxypropanamides. This transformation demonstrates the versatility of TMOF in participating in **stereoselective reactions** to generate valuable chiral intermediates with high optical purity. The mechanism involves activation of the thioimide substrate by the nickel catalyst, followed by nucleophilic attack by TMOF-derived species in the enantioselective step. [4]

*Diagram: Key reaction mechanisms and pathways involving **trimethoxymethane** in pharmaceutical synthesis*



[Click to download full resolution via product page](#)

## Experimental Protocols

### Radical Methylation of (Hetero)Aryl Chlorides

The following protocol describes the **methylation of (hetero)aryl chlorides** using TMOF as a methyl radical source via nickel/photoredox dual catalysis, adapted from Kariofillis et al. (2020). This method enables methylation under **unusually mild conditions** with exceptional functional group tolerance, making it particularly valuable for late-stage functionalization of complex pharmaceutical intermediates. [4]

#### Reaction Setup:

- In a dried reaction vial equipped with a magnetic stir bar, combine the (hetero)aryl chloride substrate (0.2 mmol, 1.0 equiv), NiCl<sub>2</sub>·glyme (4.4 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10.8 mg, 0.04 mmol, 20 mol%), and Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub> (3.4 mg, 0.002 mmol, 1 mol%)
- Add anhydrous DMF (2.0 mL, 0.1 M concentration relative to substrate) followed by **trimethoxymethane** (106 μL, 1.0 mmol, 5.0 equiv)
- Seal the vial with a PTFE-lined cap and purge the headspace with argon for 5 minutes

#### Reaction Conditions:

- Place the reaction vessel approximately 10 cm from blue LEDs (447 nm) and stir vigorously at room temperature for 16-24 hours
- Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed

#### Workup Procedure:

- Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel
- Wash with brine (3 × 5 mL), dry the combined organic layers over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure

#### Purification:

- Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradient elution to obtain the methylated product
- Typical isolated yields range from 60-85% depending on the substrate structure

**Critical Notes:**

- Strict exclusion of oxygen is essential for optimal reaction efficiency
- The reaction exhibits broad functional group compatibility, including esters, amides, ketones, and heterocycles
- Both early and late-stage modifications of complex molecules are feasible with this methodology

## Enantioselective Synthesis of Lacosamide Intermediate

This protocol describes the **enantioselective synthesis** of 2-azido-3,3-dimethoxypropanamides from N-azidoacetyl-1,3-thiazolidine-2-thione using TMOF as a key reagent, adapted from Teloxa et al. (2020). This transformation provides efficient access to **enantiomerically pure intermediates** for the antiepileptic drug lacosamide and related compounds. [4]

**Reaction Setup:**

- Charge an oven-dried Schlenk flask with N-azidoacetyl-1,3-thiazolidine-2-thione (1.0 mmol, 1.0 equiv), (R)-Tol-BINAP (0.05 mmol, 5 mol%), and NiCl<sub>2</sub> (0.05 mmol, 5 mol%)
- Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 30 minutes under nitrogen to pre-form the catalyst
- Cool the reaction mixture to -20°C and sequentially add 2,6-lutidine (1.5 mmol, 1.5 equiv), TESOTf (1.2 mmol, 1.2 equiv), and **trimethoxymethane** (5.0 mmol, 5.0 equiv)

**Reaction Conditions:**

- Maintain the reaction at -20°C with vigorous stirring for 24-48 hours under nitrogen atmosphere
- Monitor reaction progress by TLC or HPLC until complete conversion is achieved

**Workup and Isolation:**

- Quench the reaction by careful addition of saturated aqueous NaHCO<sub>3</sub> solution (5 mL)
- Extract the aqueous layer with dichloromethane (3 × 10 mL), combine the organic extracts, and dry over Na<sub>2</sub>SO<sub>4</sub>
- Filter and concentrate under reduced pressure to obtain the crude product

**Purification and Deprotection:**

- Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate) to yield enantiomerically pure 2-azido-3,3-dimethoxypropanamide
- To remove the heterocyclic scaffold, treat the purified product with various amines (e.g., methylamine, 2.0 equiv) in methanol at room temperature for 2 hours
- Concentrate and purify the resulting lacosamide precursor by recrystallization

#### Critical Parameters:

- Strict temperature control at -20°C is essential for high enantioselectivity
- The use of high-purity (R)-Tol-BINAP ligand is critical for achieving >95% ee
- The heterocyclic thioimide scaffold can be easily removed and recovered for reuse

## Analytical Methods and Characterization

#### Chromatographic Methods:

- **GC-MS Analysis:** Use DB-5MS column (30 m × 0.25 mm × 0.25 μm), temperature program: 50°C (hold 2 min) to 300°C at 15°C/min, helium carrier gas at 1.0 mL/min constant flow
- **HPLC for Enantiomeric Excess:** Chiralpak AD-H column (4.6 × 250 mm), hexane/isopropanol (90:10) mobile phase at 1.0 mL/min, UV detection at 254 nm

#### Spectroscopic Characterization:

- **<sup>1</sup>H NMR** (400 MHz, CDCl<sub>3</sub>) for methylated arenes: Characteristic signals at δ 2.30-2.50 (s, Ar-CH<sub>3</sub>)
- **<sup>13</sup>C NMR** (100 MHz, CDCl<sub>3</sub>): Diagnostic signals for acetal carbons at δ 100-110 ppm

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem	Potential Causes	Solutions	Preventive Measures
Low Conversion in Radical Methylation	Oxygen contamination, insufficient lighting, impure catalysts	Degas solvents thoroughly, ensure proper light source distance, recrystallize catalyst complexes	Use rigorous Schlenk techniques, validate light source intensity
Poor Enantioselectivity	Impure ligand, temperature	Source high-purity chiral ligand, use precise temperature control,	Dry all glassware, use fresh molecular sieves,

Problem	Potential Causes	Solutions	Preventive Measures
	fluctuations, moisture contamination	ensure anhydrous conditions	calibrate temperature bath
<b>Formation of Side Products</b>	Excessive TMOF, improper workup, residual acid	Optimize TMOF stoichiometry, adjust workup protocol, neutralize acidic impurities	Monitor reaction by TLC, use buffer during workup, employ high-purity reagents
<b>Low Yields in Scale-up</b>	Inefficient mixing, light penetration issues, heat transfer limitations	Optimize stirring rate, increase surface-to-volume ratio, implement segmented processing	Use appropriate reactor design, consider flow photochemistry for large scale

## Safety, Handling, and Regulatory Considerations

### Storage and Handling Protocols

**Trimethoxymethane** requires **careful handling** due to its flammable nature and sensitivity to moisture. Proper storage conditions include maintaining the chemical in a **tightly closed container** in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Laboratory personnel should wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats when handling TMOF. Engineering controls such as local exhaust ventilation should be utilized to maintain airborne concentrations below exposure limits. Particular care must be taken to exclude moisture during storage and transfer operations, as TMOF can decompose upon contact with water. [2] [1]

#### First Aid Measures:

- **Inhalation:** Immediately move affected person to fresh air; seek medical attention if respiratory irritation persists
- **Skin Contact:** Remove contaminated clothing and wash affected area thoroughly with soap and water
- **Eye Contact:** Flush with copious amounts of water for at least 15 minutes, holding eyelids open; seek immediate medical attention

- **Ingestion:** Do not induce vomiting; seek immediate medical attention and show the container or label

## Regulatory and Environmental Considerations

The production and use of TMOF are subject to **chemical control regulations** in various jurisdictions. In North America, manufacturers must comply with Toxic Substances Control Act (TSCA) requirements, including Significant New Use Rules (SNURs) that may apply to certain applications. Recent regulatory developments include EPA's issuance of final SNURs for certain chemical substances in July 2025, which may impact TMOF applications depending on specific use patterns. Additionally, the industry is experiencing increasing pressure to develop **greener synthetic processes**, driving innovation toward more sustainable production methods that reduce environmental impact. [5] [3]

### Waste Disposal Considerations:

- Small quantities of TMOF waste should be absorbed with a non-combustible material and disposed of as hazardous waste
- Large quantities may require recovery through distillation or other purification methods
- All disposal activities must comply with local, regional, and national regulations governing hazardous chemical waste

## Industrial Perspective and Market Analysis

The global market for **trimethoxymethane** is experiencing **robust growth**, with the Asia-Pacific region, particularly China, dominating both production and consumption. China's TMOF market was valued at \$14.9 billion in 2025 and is expected to grow at a CAGR of 7.71% through 2033, reaching \$23.27 billion. This growth trajectory reflects the **increasing demand** from pharmaceutical and other chemical industries. The market is characterized by a mix of established chemical conglomerates and emerging specialty chemical firms competing through technological innovation, strategic partnerships, and capacity expansion. [6] [3]

### Key Market Segments:

- **By Purity Grade:** The market is segmented into below 95%, 95%-97%, 97%-99%, and above 99% purity grades, with the highest purity segment commanding premium prices due to pharmaceutical industry requirements

- **By Application:** Pharmaceutical applications represent the most significant segment, followed by textiles, dyes, and other specialty chemical applications
- **By Region:** Asia-Pacific leads in both production and consumption, with North America and Europe maintaining significant market shares driven by their established pharmaceutical sectors

### Major Producers and Suppliers:

- Leading producers include Zibo Wanchang, Linshu Huasheng Chemical, Shandong Xinhua Pharmaceutical, and Sinobioway Biomedicine
- Hangzhou Leap Chem Co., Ltd. offers TMOF with specifications including  $\geq 99.2\%$  assay,  $\leq 0.2\%$  methyl formate,  $\leq 0.3\%$  methanol, and  $\leq 0.05\%$  water, with an annual production capacity of 30,000 metric tons
- Companies are increasingly focusing on sustainable production practices and quality assurance to meet stringent regulatory standards and customer requirements

**Technological Advancements:** Recent innovations in TMOF production focus on **greener synthesis methods** that overcome limitations of traditional routes such as the hydrocyanic acid method, which involves highly toxic reactants. A promising development utilizes calcium methoxide  $[\text{Ca}(\text{OCH}_3)_2]$  derived from calcium carbide alcoholysis as a low-cost methoxy source, reacting with chloroform in methanol with potassium fluoride as an activator. This method achieves TMOF yields up to 90% under optimized conditions (90°C, 4 hours) and represents a more sustainable approach to TMOF synthesis. Such innovations are critical for meeting both economic and environmental objectives in pharmaceutical chemical production. [7]

Table 3: Quality Control Specifications for Pharmaceutical-Grade **Trimethoxymethane**

Parameter	Specification	Test Method	Significance
Appearance	Colorless to light yellow liquid	Visual inspection	Indicator of purity and absence of decomposition
Assay (TMOF)	99.2% min.	GC with FID detection	Ensures primary component concentration
Methyl Formate	0.2% max.	GC with FID detection	Controls key impurity affecting reactions

Parameter	Specification	Test Method	Significance
Methanol	0.3% max.	GC with FID detection	Limits alcohol content that may interfere with synthesis
Water Content	0.05% max.	Karl Fischer titration	Critical for moisture-sensitive applications
Heavy Metals	10 ppm max.	ICP-MS	Ensures suitability for pharmaceutical synthesis

## Conclusion and Future Outlook

**Trimethoxymethane** continues to be a **valuable reagent** in pharmaceutical intermediate synthesis, with established applications in methylation, formylation, and protecting group chemistry. Recent methodological advances, particularly in photoredox catalysis and enantioselective synthesis, have significantly expanded its utility in constructing complex molecular architectures under milder and more selective conditions. The growing emphasis on **sustainable synthesis** is driving innovation in TMOF production methods, as evidenced by the development of alternative synthetic routes using calcium methoxide that offer environmental and safety advantages over traditional processes. [4] [7]

Future developments in TMOF chemistry will likely focus on expanding its applications in **stereoselective synthesis** and integrating it with emerging technologies such as continuous flow processing and biocatalysis. Additionally, the ongoing optimization of TMOF synthesis toward greener and more efficient processes will further enhance its sustainability profile. As pharmaceutical synthesis continues to evolve toward more complex target molecules, the unique reactivity and versatility of TMOF position it as a key reagent that will continue to enable innovative synthetic strategies in drug development and manufacturing. [3] [1]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
2. China Trimethoxymethane | CAS 149-73-5 Manufacturers Suppliers... [leapchem.com]
3. Trimethyl Orthoformate Analysis Report 2025 [archivemarketresearch.com]
4. : applications in organic Trimethoxymethane \_Chemicalbook synthesis [chemicalbook.com]
5. EPA Litigation, Chemical Rules, and Regulatory Updates [natlawreview.com]
6. China trimethoxymethane Market Share 2025-by Region [linkedin.com]
7. Experimental and computational insights into efficiently ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Trimethoxymethane in Pharmaceutical Intermediate Synthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1491746#trimethoxymethane-in-pharmaceutical-intermediate-synthesis>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)